FGTI-2734

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

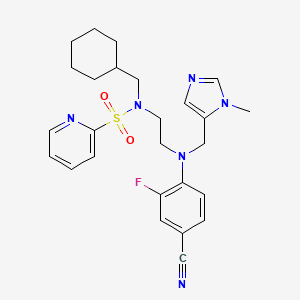

IUPAC Name |

N-[2-[4-cyano-2-fluoro-N-[(3-methylimidazol-4-yl)methyl]anilino]ethyl]-N-(cyclohexylmethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN6O2S/c1-31-20-29-17-23(31)19-32(25-11-10-22(16-28)15-24(25)27)13-14-33(18-21-7-3-2-4-8-21)36(34,35)26-9-5-6-12-30-26/h5-6,9-12,15,17,20-21H,2-4,7-8,13-14,18-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNRVJLIEMQDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CN(CCN(CC2CCCCC2)S(=O)(=O)C3=CC=CC=N3)C4=C(C=C(C=C4)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FGTI-2734: A Technical Guide on its Mechanism of Action in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of FGTI-2734, a novel dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1), in the context of pancreatic cancer. This document synthesizes preclinical data, details experimental methodologies, and visualizes the core signaling pathways involved.

Core Mechanism of Action: Dual Inhibition of Prenylation

Mutant KRAS is a primary driver in over 90% of pancreatic cancers.[1] For the KRAS protein to exert its cancer-promoting effects, it must undergo a post-translational modification called prenylation, which allows it to anchor to the inner surface of the cell membrane. This localization is critical for its signaling functions.[2][3][4]

Initially, farnesyltransferase inhibitors (FTIs) were developed to block this process. However, they proved clinically ineffective because cancer cells can adapt by using an alternative enzyme, geranylgeranyltransferase-1 (GGT-1), to prenylate KRAS, thereby maintaining its membrane association and activity.[1][3][4]

This compound was designed as a CAAX tetrapeptide mimetic to overcome this resistance mechanism by simultaneously inhibiting both FT and GGT-1.[2][3] This dual inhibition effectively prevents both farnesylation and geranylgeranylation of KRAS, leading to its accumulation in the cytosol and abrogation of its oncogenic signaling.[2][4][5]

Downstream Signaling Pathways Affected

By preventing KRAS activation, this compound modulates key downstream signaling pathways that are critical for pancreatic tumor growth and survival.

-

Inhibition of PI3K/AKT/mTOR Pathway: Treatment with this compound leads to a significant suppression of the PI3K/AKT/mTOR pathway.[2] This is evidenced by reduced phosphorylation of AKT and the downstream effector S6 in patient-derived xenograft (PDX) models.[2] This pathway is crucial for cell growth, proliferation, and survival.

-

Suppression of cMYC: The oncogenic transcription factor cMYC, which plays a major role in cell cycle progression and metabolism, is also downregulated following this compound treatment.[2][3][4]

-

Upregulation of p53 and Induction of Apoptosis: this compound treatment increases the levels of the tumor suppressor protein p53.[2][3][4] This, in conjunction with the suppression of survival pathways, leads to the induction of apoptosis, as indicated by the activation of Caspase-3.[2]

-

Minimal Effect on Erk1/2 Pathway: Notably, the Erk1/2 pathway, another major downstream effector of KRAS, is only minimally affected by this compound, suggesting a degree of specificity in its signaling impact.[2]

Preclinical Efficacy in Pancreatic Cancer Models

This compound has demonstrated significant anti-tumor activity in various preclinical models of mutant KRAS-driven pancreatic cancer. Its efficacy is selective for tumors dependent on this mutation.[2][4]

In Vitro and Ex Vivo Data

| Model Type | Cell Lines / Patient Samples | Key Findings | Reference |

| Cell Lines | MiaPaCa2, L3.6pl (mutant KRAS-dependent) | Induced apoptosis and inhibited growth. | [2] |

| 3D Co-cultures | Primary and metastatic tumor cells from 8 pancreatic cancer patients, co-cultured with pancreatic stellate cells. | Effectively inhibited viability, overcoming resistance promoted by stellate cells. | [2][3][4] |

In Vivo Data

| Model Type | Cancer Type | KRAS Mutation | Treatment | Key Findings | Reference |

| Cell Line Xenograft | Pancreatic (MiaPaCa2, L3.6pl) | Mutant | 100 mg/kg this compound | Significantly inhibited in vivo tumor growth. | [2] |

| Patient-Derived Xenograft (PDX) | Pancreatic | G12D (2 patients) | 100 mg/kg this compound | Inhibited tumor growth. | [2][3] |

| Patient-Derived Xenograft (PDX) | Pancreatic | G12V (2 patients) | 100 mg/kg this compound | Inhibited tumor growth. | [2][3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following summarizes the key experimental protocols used to elucidate the mechanism of action of this compound.

Assessment of KRAS Membrane Localization

-

Objective: To determine if this compound prevents KRAS from associating with the cell membrane.

-

Methods:

-

Immunofluorescence: Pancreatic cancer cells (e.g., MiaPaCa2) are treated with this compound or a vehicle control. Cells are then fixed, permeabilized, and stained with an anti-KRAS antibody and a nuclear counterstain (e.g., DAPI). Confocal microscopy is used to visualize the subcellular localization of KRAS. A shift from a membrane-associated pattern to a diffuse cytosolic pattern indicates successful inhibition.[3]

-

Cellular Fractionation: Treated cells are lysed and separated into cytosolic and membrane fractions via differential centrifugation. The presence of KRAS in each fraction is then quantified by Western blot analysis.[3]

-

Western Blot Analysis of Signaling Pathways

-

Objective: To quantify the effect of this compound on the expression and phosphorylation status of key signaling proteins.

-

Method:

-

Tumor tissue lysates from vehicle-treated and this compound-treated PDX mice are prepared.[2]

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of AKT and S6, as well as antibodies for cMYC, p53, and cleaved Caspase-3.[2]

-

Loading controls such as β-actin or vinculin are used to ensure equal protein loading.

-

Secondary antibodies conjugated to horseradish peroxidase are used for detection via chemiluminescence. Densitometry is used for quantification.[2]

-

In Vivo Antitumor Activity Assessment

-

Objective: To evaluate the efficacy of this compound in inhibiting pancreatic tumor growth in a living organism.

-

Method:

-

Model Establishment: Patient-derived tumor fragments from pancreatic cancer patients are subcutaneously implanted into immunodeficient mice (e.g., NSG mice).[2]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment (e.g., 100 mg/kg body weight this compound daily) and vehicle control groups.[2]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and overall health are also monitored.

-

Endpoint: At the end of the study (e.g., 21 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).[2]

-

Conclusion

This compound represents a rational and promising therapeutic strategy for mutant KRAS-driven pancreatic cancer. By dually inhibiting both farnesyltransferase and geranylgeranyltransferase-1, it effectively blocks the critical membrane localization of KRAS, a step that has been a major hurdle for previous single-agent FTIs.[3][4] This blockade leads to the suppression of key oncogenic pathways like PI3K/AKT/mTOR and cMYC, alongside the activation of apoptotic machinery.[2][6] The potent anti-tumor effects observed in clinically relevant patient-derived xenograft models underscore its potential and warrant further preclinical and clinical investigation.[2][3]

References

- 1. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]

- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Dual Inhibitory Function of FGTI-2734: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

FGTI-2734 is a novel small molecule inhibitor designed to overcome resistance mechanisms in cancers driven by KRAS mutations. Its core function lies in the dual inhibition of two critical enzymes involved in post-translational protein modification: farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). This technical guide provides an in-depth analysis of this compound's dual inhibitory action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways and workflows.

Mechanism of Action: Overcoming Redundancy in Prenylation

The oncogenic activity of RAS proteins, including KRAS, is contingent upon their localization to the plasma membrane. This localization is mediated by a post-translational lipid modification process known as prenylation. Farnesyltransferase (FT) typically attaches a farnesyl group to a cysteine residue within the C-terminal CAAX box of KRAS, facilitating its membrane association.

However, therapeutic strategies targeting only FT have proven insufficient for KRAS-driven cancers. This is due to a compensatory mechanism where geranylgeranyltransferase-1 (GGT-1) can alternatively prenylate KRAS with a geranylgeranyl group when FT is inhibited.[1][2][3] This alternative prenylation allows KRAS to maintain its membrane localization and oncogenic signaling.

This compound was developed to address this resistance mechanism by simultaneously inhibiting both FT and GGT-1.[2][3][4] By acting as a RAS C-terminal mimetic, this compound effectively blocks both pathways of KRAS prenylation, leading to the accumulation of inactive, cytosolic KRAS.[4][5][6] This prevents the activation of downstream oncogenic signaling pathways.[1][2][4]

Quantitative Inhibitory Activity

The potency of this compound against both farnesyltransferase and geranylgeranyltransferase-1 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 Value (nM) |

| Farnesyltransferase (FT) | 250[4][5][6] |

| Geranylgeranyltransferase-1 (GGT-1) | 520[4][5][6] |

Table 1: In vitro inhibitory potency of this compound against FT and GGT-1.

Signaling Pathways Affected by this compound

The dual inhibition of FT and GGT-1 by this compound disrupts the localization and function of KRAS, leading to the suppression of key oncogenic signaling pathways. The diagram below illustrates the targeted mechanism.

Caption: Signaling pathway inhibited by this compound.

This compound has been shown to suppress oncogenic pathways mediated by AKT, mTOR, and cMYC, while upregulating the tumor suppressor p53.[1][2][4] Interestingly, its effect on the Erk1/2 pathway, another major downstream effector of KRAS, has been reported as minimal in some contexts, suggesting a degree of specificity in its impact on signaling networks.[4]

Experimental Protocols

The dual inhibitory function of this compound and its effects on cancer cells have been elucidated through a series of key experiments.

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 values of this compound for FT and GGT-1.

Methodology:

-

Recombinant human farnesyltransferase and geranylgeranyltransferase-1 are used.

-

The assay measures the incorporation of radiolabeled farnesyl pyrophosphate or geranylgeranyl pyrophosphate onto a substrate peptide (e.g., biotinylated-KRAS C-terminus).

-

Varying concentrations of this compound are incubated with the enzyme, substrate, and radiolabeled pyrophosphate.

-

The amount of radioactivity incorporated into the peptide is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Prenylation Status

Objective: To assess the effect of this compound on the prenylation of RAS and other proteins in whole cells.

Methodology:

-

Cancer cell lines (e.g., NIH3T3 transformed with KRAS, HRAS, or NRAS) are treated with various concentrations of this compound, a selective FTI (e.g., FTI-2148), and a selective GGTI (e.g., GGTI-2418) as controls.[4]

-

After treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE. Unprenylated proteins exhibit slower migration compared to their prenylated counterparts.[4][7]

-

Proteins are transferred to a membrane and probed with specific antibodies against KRAS, HRAS, NRAS, HDJ2 (an FT substrate), and RAP1A (a GGT-1 substrate).[4][7]

-

The presence of slower-migrating bands in this compound-treated cells indicates the inhibition of prenylation.[4][7]

Caption: Western blotting workflow for prenylation analysis.

Immunofluorescence for RAS Membrane Localization

Objective: To visualize the effect of this compound on the subcellular localization of KRAS.

Methodology:

-

Human cancer cells (e.g., MiaPaCa2, H460) are grown on glass coverslips.[4]

-

Cells are infected with lentiviruses expressing GFP-tagged mutant KRAS.[4]

-

The cells are then treated with a vehicle control, this compound, FTI-2148, or GGTI-2418.[4]

-

Following treatment, the cells are fixed, and the localization of GFP-KRAS is observed using a confocal microscope.[4]

-

Effective inhibition of membrane localization is indicated by a diffuse cytoplasmic GFP signal, as opposed to a distinct membrane-associated signal.[4]

Therapeutic Implications

The dual inhibitory function of this compound represents a significant advancement in the pursuit of effective therapies for KRAS-driven cancers, which have historically been challenging to treat. By preventing the alternative prenylation pathway that confers resistance to farnesyltransferase inhibitors, this compound effectively inhibits KRAS membrane localization and its oncogenic activity.[1][2][4] This has been demonstrated to induce apoptosis and inhibit tumor growth in preclinical models of pancreatic, lung, and colon cancer.[2][4] Furthermore, this compound has shown promise in overcoming resistance to targeted therapies like sotorasib in KRAS G12C-mutant lung cancer by preventing ERK reactivation.[8][9][10] These findings underscore the potential of dual FT and GGT-1 inhibition as a viable therapeutic strategy.

References

- 1. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]

- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. bioengineer.org [bioengineer.org]

- 9. news-medical.net [news-medical.net]

- 10. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on FGTI-2734 for the Inhibition of KRAS G12D-Mutated Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12 to Asp (G12D) mutation, is a major driver in a significant percentage of pancreatic, colorectal, and lung cancers. Historically considered "undruggable," recent advancements have led to the development of targeted inhibitors. This technical guide focuses on FGTI-2734, a novel dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). By preventing the necessary post-translational prenylation of KRAS, this compound effectively inhibits its membrane localization and downstream oncogenic signaling. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Challenge of KRAS G12D

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12D mutation results in a constitutively active, GTP-bound state of KRAS, leading to uncontrolled cell growth and tumor development. The development of inhibitors for KRAS G12D has been challenging due to the protein's high affinity for GTP and the shallow nature of its binding pockets.

This compound represents a strategic approach to targeting KRAS G12D by inhibiting the enzymes responsible for its post-translational modification, which is essential for its function.

Mechanism of Action of this compound

For KRAS to function, it must be localized to the inner surface of the cell membrane. This localization is dependent on a post-translational modification process called prenylation, where a farnesyl or geranylgeranyl lipid group is attached to the C-terminal CaaX box of the protein.

Initially, farnesyltransferase inhibitors (FTIs) were developed to block this process. However, they showed limited clinical efficacy against KRAS-mutant tumors because KRAS can undergo alternative prenylation by geranylgeranyltransferase-1 (GGTase-1) when FTase is inhibited[1][2].

This compound is a RAS C-terminal mimetic dual inhibitor that targets both FTase and GGTase-1.[2][3] This dual inhibition effectively prevents both primary and alternative prenylation of KRAS, leading to its mislocalization from the plasma membrane and subsequent inhibition of its downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][3][4] This ultimately results in the induction of apoptosis and inhibition of tumor growth in KRAS-dependent cancers.[1][3]

Signaling Pathway and Inhibition Model

The following diagram illustrates the KRAS G12D signaling pathway and the mechanism of inhibition by this compound.

Caption: KRAS G12D signaling pathway and this compound mechanism of action.

Quantitative Data

The following table summarizes the available quantitative data for this compound from preclinical studies.

| Parameter | Target/Model | Value | Reference |

| IC₅₀ | Farnesyltransferase (FTase) | 250 nM | [2] |

| IC₅₀ | Geranylgeranyltransferase-1 (GGTase-1) | 520 nM | [2] |

| In Vivo Efficacy | Mutant KRAS-dependent human tumor xenografts (MiaPaCa2, L3.6pl, Calu6) | Tumor growth inhibition | [2] |

| In Vivo Efficacy | Patient-derived xenografts (PDX) from pancreatic cancer patients with mutant KRAS (two G12D, two G12V) | Tumor growth inhibition | [1][2] |

Note: Specific percentages of tumor growth inhibition from in vivo studies are not consistently reported in the publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a KRAS inhibitor like this compound.

Caption: A typical experimental workflow for preclinical evaluation of a KRAS inhibitor.

Detailed Protocols

-

Cell Seeding: Seed KRAS G12D mutant and wild-type cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells. Incubate for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Cell Lysis: Plate cells and treat with this compound as for the viability assay. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Harvesting: Treat cells with this compound. After treatment, wash cells with PBS and harvest by scraping.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Cytosolic Fraction Separation: Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet the nuclei. Collect the supernatant.

-

Membrane Fraction Separation: Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.

-

Analysis: Analyze the protein content of the cytosolic and membrane fractions by Western blotting for KRAS.

-

Cell Implantation: Subcutaneously inject 1-5 x 10⁶ KRAS G12D mutant cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., intraperitoneally or orally) and vehicle control daily or as determined by pharmacokinetic studies.

-

Monitoring: Measure tumor volume with calipers and monitor mouse body weight twice weekly.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting).

Conclusion

This compound presents a promising therapeutic strategy for cancers driven by the KRAS G12D mutation. Its dual inhibitory mechanism targeting both farnesyltransferase and geranylgeranyltransferase-1 effectively circumvents a key resistance mechanism observed with first-generation farnesyltransferase inhibitors. The preclinical data demonstrate its ability to inhibit KRAS membrane localization, suppress downstream oncogenic signaling, and inhibit tumor growth in relevant cancer models. The experimental protocols provided in this guide offer a robust framework for the further investigation and development of this compound and other similar targeted therapies. Further studies are warranted to translate these promising preclinical findings into clinical applications for patients with KRAS G12D-mutated cancers.

References

- 1. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Commitment to Privacy - Virginia Commonwealth University [masseycancercenter.org]

- 4. researchgate.net [researchgate.net]

FGTI-2734: A Dual Inhibitor of Farnesyltransferase and Geranylgeranyltransferase-1 for Thwarting RAS-Driven Oncogenesis

An in-depth technical guide on the core topic of FGTI-2734's effect on RAS protein trafficking for researchers, scientists, and drug development professionals.

Introduction

The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that regulate cell proliferation, differentiation, and survival. Activating mutations in RAS genes are among the most common oncogenic drivers, found in approximately 16% of all human cancers.[1] The biological function of Ras proteins is contingent on their post-translational modification and subsequent localization to the plasma membrane, a process that is essential for their interaction with downstream effectors.[2][3] A key step in this process is prenylation, the addition of a farnesyl or geranylgeranyl lipid group to the C-terminus of Ras, which is catalyzed by farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1), respectively.[3][4]

Historically, farnesyltransferase inhibitors (FTIs) were developed as a promising therapeutic strategy to inhibit Ras function.[1][5] However, their clinical efficacy, particularly in patients with KRAS mutations, was limited due to the ability of KRAS and NRAS to undergo alternative prenylation by GGT-1 when FT is inhibited, thus bypassing the therapeutic blockade.[1][6] To overcome this resistance mechanism, dual inhibitors targeting both FT and GGT-1 have been developed. This compound is a novel, RAS C-terminal mimetic dual inhibitor of FT and GGT-1 that has demonstrated significant preclinical activity in thwarting the growth of mutant KRAS-driven tumors.[7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on RAS protein trafficking and downstream signaling, and detailed methodologies for key experiments used to characterize its activity.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of both FT and GGT-1, preventing the attachment of farnesyl and geranylgeranyl pyrophosphate to the C-terminal CAAX box of Ras proteins.[7][9] This dual inhibition is critical for preventing the membrane localization of all Ras isoforms, including KRAS, which can otherwise be alternatively prenylated by GGT-1 in the presence of an FTI alone.[8][10] By blocking prenylation, this compound effectively traps Ras proteins in the cytosol, preventing their association with the plasma membrane and subsequent activation of downstream oncogenic signaling pathways.[2][9]

The primary consequence of inhibiting Ras trafficking to the membrane is the abrogation of its ability to engage with and activate downstream effector proteins, such as RAF, PI3K, and RalGDS. This leads to the suppression of key signaling cascades, including the MAPK/ERK and PI3K/AKT/mTOR pathways, which are pivotal for tumor cell survival and proliferation.[6][8] Furthermore, this compound has been shown to induce apoptosis in mutant KRAS-dependent cancer cells.[7][8]

A key application of this compound is in overcoming resistance to targeted therapies like sotorasib, a KRAS G12C inhibitor.[11][12][13] Resistance to sotorasib can arise from the reactivation of the ERK pathway, which is dependent on wild-type RAS membrane localization.[12][14] By blocking the membrane localization of all RAS proteins, this compound prevents this ERK reactivation, thereby synergizing with sotorasib to induce cancer cell death.[11][13][15]

Signaling Pathway Diagram

Caption: Mechanism of RAS processing and trafficking, and inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Reference |

| Farnesyltransferase (FT) | 250 nM | [7] |

| Geranylgeranyltransferase-1 (GGT-1) | 520 nM | [7] |

Table 2: In Vitro Cellular Effects of this compound

| Cell Lines | Concentration Range | Duration | Effect | Reference |

| MiaPaCa2, L3.6pl, Calu6 | 1-30 µM | 72 hours | Induction of CASPASE-3 and PARP cleavage | [7] |

| MiaPaCa2, L3.6pl, Calu6 | 3-30 µM | 72 hours | Inhibition of HDJ2, RAP1A, KRAS, and NRAS prenylation | [7] |

| RAS-transformed NIH3T3, mutant KRAS human cancer cells | Not specified | Not specified | Inhibition of KRAS membrane localization | [7] |

| KRAS G12C lung cancer cell lines | Not specified | Not specified | Synergistic inhibition of viability and induction of apoptosis with sotorasib | [13][14] |

Table 3: In Vivo Antitumor Activity of this compound

| Tumor Model | Dosing Regimen | Duration | Effect | Reference |

| Mutant KRAS-dependent human tumor xenografts | 100 mg/kg/day (intraperitoneal) | 18-25 days | Inhibition of tumor growth | [7] |

| Pancreatic cancer patient-derived xenografts (mutant KRAS) | 100 mg/kg/day | 21 days | Suppression of tumor growth and inhibition of PI3K/AKT/mTOR pathway | [6][8] |

| KRAS G12C lung cancer patient-derived xenograft (with sotorasib) | Not specified | Not specified | Significant tumor regression | [13][14] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of this compound.

Western Blotting for Protein Prenylation

Objective: To determine the effect of this compound on the prenylation of RAS and other farnesylated or geranylgeranylated proteins. Unprenylated proteins exhibit a characteristic upward mobility shift on SDS-PAGE gels.[8]

Detailed Protocol:

-

Cell Culture and Lysis:

-

Plate cancer cells (e.g., MiaPaCa2, L3.6pl, Calu6) at a density of 2 x 10^5 cells/well in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 3-30 µM) or vehicle (DMSO) for 72 hours.[7]

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Immunofluorescence Microscopy for RAS Localization

Objective: To visualize the subcellular localization of RAS proteins and assess the effect of this compound on their membrane association.[8][16]

Detailed Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in 24-well plates.

-

Treat cells with this compound or vehicle as described for western blotting.

-

-

Immunostaining:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against KRAS (or other RAS isoforms) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

(Optional) Counterstain nuclei with DAPI.

-

Wash cells three times with PBS.

-

-

Imaging:

-

Mount coverslips on glass slides using an anti-fade mounting medium.

-

Image cells using a confocal or widefield fluorescence microscope.

-

Analyze images for changes in the localization of the RAS protein from the plasma membrane to the cytoplasm.

-

Cellular Fractionation

Objective: To quantitatively assess the distribution of RAS proteins between the membrane and cytosolic fractions of the cell following treatment with this compound.[8][16]

Detailed Protocol:

-

Cell Culture and Harvesting:

-

Treat cells with this compound or vehicle as previously described.

-

Harvest cells by scraping and wash with ice-cold PBS.

-

-

Fractionation Procedure:

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

-

Carefully collect the supernatant (cytosolic fraction).

-

Wash the pellet with PBS and resuspend it in lysis buffer (membrane fraction).

-

-

Analysis:

-

Determine the protein concentration of both fractions.

-

Analyze equal amounts of protein from the cytosolic and membrane fractions by western blotting for RAS proteins as described above.

-

Use markers for each fraction (e.g., GAPDH for cytosol, Na+/K+ ATPase for plasma membrane) to confirm the purity of the fractions.

-

Apoptosis Assays

Objective: To determine if this compound induces programmed cell death in cancer cells.[7][8]

Detailed Protocol (for Western Blotting of Cleaved Caspase-3 and PARP):

-

Sample Preparation:

-

Prepare cell lysates from cells treated with this compound or vehicle as described in the western blotting protocol.

-

-

Immunoblotting:

-

Perform SDS-PAGE and western blotting as previously described.

-

Probe membranes with primary antibodies specific for:

-

Cleaved Caspase-3

-

Cleaved PARP

-

Full-length Caspase-3

-

Full-length PARP

-

-

Use a loading control antibody (e.g., β-actin).

-

Analyze the blots for an increase in the levels of the cleaved forms of Caspase-3 and PARP, which are markers of apoptosis.

-

Conclusion

This compound represents a promising therapeutic agent that addresses a key mechanism of resistance to farnesyltransferase inhibitors. By dually inhibiting both FT and GGT-1, this compound effectively blocks RAS protein trafficking to the plasma membrane, leading to the inhibition of downstream oncogenic signaling and the induction of apoptosis in RAS-dependent cancers.[7][8] Its ability to overcome resistance to targeted therapies such as sotorasib further highlights its potential clinical utility.[13][14] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other dual prenylation inhibitors in preclinical and clinical settings. Further research is warranted to fully elucidate the therapeutic potential of this novel agent in the treatment of RAS-driven malignancies.[6][9]

References

- 1. Farnesyltransferase-mediated Delivery of a Covalent Inhibitor Overcomes Alternative Prenylation to Mislocalize K-Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Evidence that farnesyltransferase inhibitors suppress Ras transformation by interfering with Rho activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bioengineer.org [bioengineer.org]

- 12. news-medical.net [news-medical.net]

- 13. ras-drugdevelopment.com [ras-drugdevelopment.com]

- 14. researchgate.net [researchgate.net]

- 15. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]

- 16. researchgate.net [researchgate.net]

The Role of FGTI-2734 in Inhibiting Protein Prenylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein prenylation is a critical post-translational modification that enables the localization and function of numerous signaling proteins, including the notorious Ras family of oncoproteins. The failure of first-generation farnesyltransferase inhibitors (FTIs) to show significant clinical efficacy, largely due to a resistance mechanism involving alternative prenylation, necessitated the development of novel therapeutic strategies. This technical guide provides an in-depth examination of FGTI-2734, a peptidomimetic dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex biological pathways it modulates. This document serves as a comprehensive resource for understanding how this compound effectively circumvents FTI resistance by preventing the membrane localization of KRAS, thereby inhibiting downstream oncogenic signaling and inducing apoptosis in mutant KRAS-dependent cancers.

Introduction: The Challenge of Protein Prenylation and KRAS

Protein prenylation is the enzymatic attachment of hydrophobic isoprenoid moieties—either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group—to a cysteine residue within a C-terminal "CAAX" motif of a target protein.[1][2] This lipid modification is catalyzed by three key enzymes: farnesyltransferase (FTase) and geranylgeranyltransferases type I and II (GGTase-I and GGTase-II).[1] For proteins like those in the Ras superfamily, this process is a prerequisite for their attachment to the inner leaflet of the cell membrane, which is essential for their signal-transducing functions.[3][4]

Mutations in the KRAS gene are found in approximately 90% of pancreatic cancers and are prevalent in lung and colon cancers, making it one of the most sought-after targets in oncology.[5][6] The initial strategy to drug KRAS focused on inhibiting FTase, the enzyme responsible for its primary prenylation. However, these FTIs proved clinically disappointing. The key reason for this failure was the discovery that when FTase is blocked, KRAS can be alternatively prenylated by GGTase-1, allowing it to maintain its membrane localization and oncogenic activity.[6][7] This resistance mechanism highlighted the need for a therapeutic agent that could simultaneously block both pathways.

This compound: A Dual Inhibitor Strategy

To overcome the geranylgeranylation-dependent resistance to FTIs, this compound was designed as a RAS C-terminal mimetic that acts as a potent dual inhibitor of both FTase and GGTase-1.[7][8][9] By targeting both enzymes, this compound effectively prevents the prenylation of KRAS and NRAS, regardless of the available pathway, thereby blocking their crucial membrane association.[9][10]

Mechanism of Action

This compound functions as a competitive inhibitor, mimicking the CAAX tetrapeptide substrate of both FTase and GGTase-1.[3][9] This dual inhibition is the key to its enhanced efficacy compared to selective inhibitors. While a selective FTI (like FTI-2148) or a selective GGTI (like GGTI-2418) alone is insufficient to block KRAS membrane localization, this compound successfully prevents it in various human cancer cell lines, including those from pancreatic, lung, and colon cancers.[7][10] This blockade of Ras localization leads to the suppression of downstream oncogenic signaling pathways and the induction of apoptosis.[6][10]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Enzymatic Inhibition [8][9]

| Enzyme Target | IC50 (nM) |

| Farnesyltransferase (FTase) | 250 |

| Geranylgeranyltransferase-1 (GGTase-1) | 520 |

Table 2: Cellular Effects of this compound [8]

| Effect | Cell Lines | Concentration Range (µM) | Duration (hours) |

| Inhibition of HDJ2, RAP1A, KRAS, NRAS Prenylation | MiaPaCa2, L3.6pl, Calu6 | 3 - 30 | 72 |

| Induction of CASPASE-3 and PARP Cleavage | MiaPaCa2, L3.6pl, Calu6 | 1 - 30 | 72 |

Table 3: In Vivo Efficacy in Mouse Xenograft Models [8][9][10]

| Tumor Model | Treatment | Outcome |

| Mutant KRAS-dependent (MiaPaCa2, L3.6pl, Calu6) | 100 mg/kg/day this compound (intraperitoneal) | Significant inhibition of tumor growth |

| Mutant KRAS-independent (A549, H460, DLD1) | 100 mg/kg/day this compound (intraperitoneal) | No significant inhibition of tumor growth |

| Pancreatic Cancer Patient-Derived Xenografts (PDX) | 100 mg/kg/day this compound (intraperitoneal) | Inhibition of tumor growth |

Table 4: Impact on Downstream Signaling Pathways in PDX Models [10]

| Signaling Molecule | Effect | Average Change | P-value |

| P-AKT/AKT | Inhibition | 75% ± 4% | P=0.00005 |

| P-S6/S6 | Inhibition | 82% ± 15% | P=0.003 |

| P-Erk1–2/Erk1–2 | Minimal Inhibition | 18% ± 6% | P=0.04 |

| cMYC/β-ACTIN | Inhibition | 71% ± 4% | P=0.0006 |

| p53/β-ACTIN | Upregulation | 2.9 ± 0.6-fold | P=0.027 |

| CASPASE 3/β-ACTIN | Induction | 1.71 ± 0.04-fold | P=0.001 |

Visualizing the Pathways and Processes

To better understand the context of this compound's action, the following diagrams illustrate the core biological pathways and experimental logic.

References

- 1. Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]

- 7. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Dual FT-GGT1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Farnesyl and Geranylgeranyl Transferase Inhibitor FGTI-2734: A Technical Overview of its Impact on AKT/mTOR and cMYC Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FGTI-2734 is a novel investigational dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), demonstrating significant preclinical activity against mutant KRAS-driven cancers. By preventing the post-translational prenylation required for KRAS membrane localization and subsequent activation, this compound effectively abrogates downstream oncogenic signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its inhibitory effects on the critical AKT/mTOR and cMYC signaling pathways. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction: Targeting KRAS and its Downstream Effectors

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas. Mutant KRAS is constitutively active, leading to the uncontrolled activation of downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis. Two of the most critical downstream pathways are the PI3K/AKT/mTOR and the RAF/MEK/ERK pathways, the latter of which can influence the expression of the transcription factor cMYC.

The function of KRAS is critically dependent on its localization to the plasma membrane, a process mediated by post-translational lipid modifications, specifically farnesylation. Initial therapeutic strategies focused on inhibiting farnesyltransferase (FTase) with farnesyltransferase inhibitors (FTIs). However, these agents showed limited clinical efficacy due to a resistance mechanism whereby cancer cells utilize an alternative prenylation pathway involving geranylgeranyltransferase-1 (GGTase-1).

This compound was developed to overcome this resistance by simultaneously inhibiting both FTase and GGTase-1. This dual inhibition effectively blocks KRAS prenylation, preventing its membrane association and subsequent activation of downstream oncogenic signaling.

Mechanism of Action of this compound

This compound is a C-terminal mimetic of KRAS that acts as a competitive inhibitor of both FTase and GGTase-1. Its primary mechanism of action is the prevention of the transfer of farnesyl and geranylgeranyl pyrophosphate to the C-terminal CAAX box of KRAS and other small GTPases. This inhibition of prenylation prevents the anchoring of KRAS to the inner leaflet of the plasma membrane, thereby rendering it unable to engage with and activate its downstream effectors.

The effective inhibition of both enzymes is crucial for its anti-cancer activity, as demonstrated by its superior performance over single-target inhibitors.

Impact on the AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Upon activation by membrane-bound KRAS, phosphatidylinositol 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates AKT. Activated AKT then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

This compound, by preventing KRAS activation, leads to a significant downregulation of the AKT/mTOR pathway.

Quantitative Analysis of AKT/mTOR Pathway Inhibition

Studies in patient-derived xenograft (PDX) models of pancreatic cancer have provided quantitative evidence of this compound's impact on this pathway. Treatment with this compound at a dose of 100 mg/kg body weight resulted in a statistically significant reduction in the phosphorylation of key pathway components.

| Pathway Component | Analyte | Inhibition Percentage (Mean ± SE) | p-value | Reference |

| AKT | P-AKT/AKT | 75 ± 4% | 0.00005 | [1] |

| mTORC1 Substrate | P-S6/S6 | 82 ± 15% | 0.003 | [1] |

These data clearly demonstrate the potent inhibitory effect of this compound on the AKT/mTOR signaling cascade.

Signaling Pathway Diagram

References

Upregulation of p53 by FGTI-2734 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGTI-2734 is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). By preventing the post-translational prenylation of key signaling proteins, most notably RAS family members, this compound effectively blocks their membrane localization and subsequent activation of downstream oncogenic pathways. A critical consequence of this inhibition is the upregulation of the tumor suppressor protein p53, a central regulator of cell cycle arrest, apoptosis, and DNA repair. This technical guide provides an in-depth overview of the mechanism of action of this compound with a focus on p53 upregulation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction

The RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most frequently mutated oncogenes in human cancers. Their biological activity is critically dependent on post-translational modifications, primarily prenylation, which facilitates their anchoring to the inner leaflet of the plasma membrane. Farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) are the key enzymes responsible for attaching farnesyl and geranylgeranyl isoprenoid groups, respectively, to the C-terminal CAAX motif of RAS and other proteins. While farnesyltransferase inhibitors (FTIs) have shown promise, their efficacy has been limited by alternative prenylation of KRAS and NRAS by GGTase-1.

This compound was developed as a dual inhibitor to overcome this resistance mechanism. By inhibiting both FTase and GGTase-1, this compound effectively prevents the membrane localization of RAS proteins, leading to the suppression of downstream pro-survival signaling pathways, such as the PI3K/AKT/mTOR cascade. Concurrently, this disruption of oncogenic signaling leads to the activation and upregulation of the tumor suppressor p53, further contributing to the anti-cancer effects of this compound.

Mechanism of Action: Upregulation of p53

The primary mechanism by which this compound upregulates p53 is through the inhibition of the PI3K/AKT signaling pathway, a key downstream effector of RAS.[1]

dot

Caption: this compound signaling pathway leading to p53 upregulation.

Activated AKT phosphorylates and activates MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2] By inhibiting the upstream activation of AKT, this compound prevents the phosphorylation and activation of MDM2. This leads to the stabilization and accumulation of p53 in the nucleus, where it can transcriptionally activate its target genes involved in apoptosis and cell cycle arrest.

Quantitative Data

The following tables summarize the quantitative data on the activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| Farnesyltransferase (FTase) | 250 |

| Geranylgeranyltransferase-1 (GGTase-1) | 520 |

| Data from MedChemExpress[3] |

Table 2: Effect of this compound on Cell Viability in Mutant KRAS Cancer Cell Lines

| Cell Line | Cancer Type | Mutant KRAS Dependency | IC50 (µM) - 72h |

| MiaPaCa2 | Pancreatic | Dependent | ~5 |

| L3.6pl | Pancreatic | Dependent | ~5 |

| Calu6 | Lung | Dependent | ~10 |

| A549 | Lung | Independent | >30 |

| H460 | Lung | Independent | >30 |

| DLD1 | Colon | Independent | >30 |

| Data derived from Western blot analysis showing apoptosis induction in dependent lines at indicated concentrations.[4] |

Table 3: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | KRAS Mutation | Treatment | Tumor Growth Inhibition (%) |

| Patient 1 | Pancreatic | G12D | 100 mg/kg/day this compound | Significant |

| Patient 2 | Pancreatic | G12D | 100 mg/kg/day this compound | Significant |

| Patient 3 | Pancreatic | G12V | 100 mg/kg/day this compound | Significant |

| Patient 4 | Pancreatic | G12V | 100 mg/kg/day this compound | Significant |

| Qualitative description of "significant" inhibition is based on the graphical data presented in the source.[4] |

Experimental Protocols

Western Blot Analysis for p53 Upregulation

This protocol describes the detection of p53 protein levels in cancer cells following treatment with this compound.

dot

Caption: Workflow for Western blot analysis of p53.

Materials:

-

Cancer cell lines (e.g., MiaPaCa2, L3.6pl)

-

This compound

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

10-12% polyacrylamide gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST)

-

Primary antibody: anti-p53 antibody

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1-30 µM) for the desired time (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Perform densitometry analysis to quantify the relative levels of p53, normalizing to a loading control like β-actin or GAPDH.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cancer cells.

dot

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Patient-Derived Xenograft (PDX) Model

This protocol outlines the general steps for establishing and treating pancreatic cancer PDX models with this compound.[5][6]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Freshly resected human pancreatic tumor tissue

-

Surgical tools

-

This compound formulation for intraperitoneal injection

Procedure:

-

Tumor Implantation: Subcutaneously implant small fragments of fresh human pancreatic tumor tissue into the flanks of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment: Administer this compound (e.g., 100 mg/kg) or vehicle control daily via intraperitoneal injection.

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting for p53 expression or immunohistochemistry.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by RAS mutations. Its dual inhibitory action on FTase and GGTase-1 effectively abrogates RAS signaling, leading to the suppression of oncogenic pathways and the induction of apoptosis. A key component of its anti-tumor activity is the upregulation of the tumor suppressor p53, which is mediated through the inhibition of the PI3K/AKT pathway and subsequent stabilization of p53. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this compound and related targeted therapies. Further investigation into the precise molecular interactions within the this compound-induced p53 activation pathway will be crucial for optimizing its clinical application.

References

- 1. PI3K/Akt-mediated regulation of p53 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mdm2 phosphorylation by Akt regulates the p53 response to oxidative stress to promote cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on FGTI-2734 in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGTI-2734 is an investigational small molecule inhibitor with a novel mechanism of action targeting key cellular processes implicated in cancer, particularly in non-small cell lung cancer (NSCLC). As a RAS C-terminal mimetic, it functions as a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1] This dual inhibition is critical for preventing the membrane localization of RAS proteins, a necessary step for their oncogenic activity.[1][2] Preclinical studies have demonstrated its potential to overcome resistance to targeted therapies, specifically in the context of KRAS-mutant lung cancers. This document provides an in-depth technical guide on the foundational preclinical research of this compound in NSCLC.

Core Mechanism of Action

This compound is designed to circumvent a key resistance mechanism to farnesyltransferase inhibitors (FTIs). While FTIs block one pathway for KRAS membrane association, cancer cells can adapt by utilizing an alternative pathway involving geranylgeranylation.[3] By inhibiting both FT and GGT-1, this compound effectively blocks both avenues, preventing KRAS from reaching the cell membrane where it would initiate downstream oncogenic signaling.[2][3]

A significant area of investigation has been the combination of this compound with KRAS G12C inhibitors like sotorasib.[4][5][6] Tumors treated with sotorasib can develop resistance through a process known as ERK reactivation, which is dependent on the membrane localization of wild-type RAS proteins.[4][5] this compound prevents this localization, thereby inhibiting ERK reactivation and restoring sensitivity to sotorasib.[4][5][7] This synergistic interaction has shown promise in preclinical models of sotorasib-resistant KRAS G12C lung cancer.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Cell Lines Tested | Reference |

| Farnesyltransferase (FT) | 250 nM | Not specified in abstracts | [1] |

| Geranylgeranyltransferase-1 (GGT-1) | 520 nM | Not specified in abstracts | [1] |

Table 2: Cellular Effects of this compound in Cancer Cell Lines

| Effect | Concentration Range | Treatment Duration | Cell Lines | Observations | Reference |

| Induction of Apoptosis | 1-30 µM | 72 hours | MiaPaCa2, L3.6pl, Calu-6 | Induced cleavage of CASPASE-3 and PARP. | [1] |

| Inhibition of Protein Prenylation | 3-30 µM | 72 hours | MiaPaCa2, L3.6pl, Calu-6 | Inhibited prenylation of HDJ2, RAP1A, KRAS, and NRAS. | [1] |

| Inhibition of KRAS Membrane Localization | Not specified | Not specified | RAS-transformed NIH3T3, Calu-6, A549, DLD1 | Prevented membrane localization of KRAS. | [1][2] |

| Synergistic Inhibition of Viability (with Sotorasib) | Not specified | Not specified | KRAS G12C lung cancer cells | The combination was synergistic in inhibiting cell viability. | [7] |

| Synergistic Induction of Apoptosis (with Sotorasib) | Not specified | Not specified | KRAS G12C lung cancer cells | The combination was synergistic in inducing apoptosis. | [7] |

Table 3: In Vivo Efficacy of this compound

| Model | Dosing Regimen | Duration | Tumor Type | Key Findings | Reference |

| Mouse Xenograft | 100 mg/kg/day (intraperitoneally) | 18-25 days | Mutant KRAS-dependent tumors | Inhibited tumor growth. | [1] |

| Patient-Derived Xenograft (PDX) | Not specified | Not specified | Pancreatic cancer with mutant KRAS (G12D, G12V) | Inhibited tumor growth. | [2][3] |

| PDX (Combination with Sotorasib) | Not specified | Not specified | KRAS G12C lung cancer | Enhanced sotorasib's anti-tumor activity, leading to significant tumor regression. | [7] |

| Sotorasib-Resistant Xenografts (Combination) | Not specified | Not specified | Sotorasib-resistant KRAS G12C human lung cancer | More effective at suppressing in vivo levels of P-ERK. | [7] |

Signaling Pathway Analysis

The primary signaling pathways affected by this compound are those downstream of RAS. In preclinical models, this compound has been shown to suppress the PI3K/AKT/mTOR and cMYC pathways while increasing the levels of the tumor suppressor p53.[2][3][8] In the context of sotorasib resistance, its key effect is the inhibition of ERK reactivation.[4][5]

Caption: this compound signaling pathway in KRAS G12C NSCLC.

Experimental Protocols

While detailed, step-by-step protocols are not available in the provided search results, the methodologies for key experiments can be outlined based on standard laboratory practices and the descriptions in the referenced studies.[2][3][9]

1. Western Blotting for Protein Prenylation and Signaling Pathway Analysis

-

Objective: To assess the inhibition of protein prenylation (indicated by a mobility shift) and the modulation of downstream signaling proteins.

-

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., Calu-6, A549) are cultured in appropriate media and treated with varying concentrations of this compound, FTI-2148 (a farnesyltransferase inhibitor), GGTI-2418 (a geranylgeranyltransferase inhibitor), or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., KRAS, NRAS, HDJ2, RAP1A, phospho-AKT, total AKT, phospho-ERK, total ERK, PARP, Caspase-3).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Unprenylated proteins will show a slower migration compared to their prenylated counterparts.

-

2. Immunofluorescence for KRAS Membrane Localization

-

Objective: To visually determine the effect of this compound on the subcellular localization of KRAS.

-

Methodology:

-

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound or control compounds.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody specific for KRAS, followed by a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: The cell nuclei are stained with DAPI, and the coverslips are mounted on microscope slides.

-

Microscopy: Images are captured using a fluorescence or confocal microscope to visualize the localization of KRAS. A diffuse cytoplasmic staining in treated cells, as opposed to membrane-associated staining in control cells, indicates inhibition of membrane localization.

-

3. In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other agents in a living organism.

-

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells or fragments from a patient-derived tumor (PDX) are subcutaneously implanted into the flanks of the mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size, their volume is measured regularly. Mice with established tumors are randomized into treatment and control groups.

-

Drug Administration: this compound is administered (e.g., intraperitoneally) at a specified dose and schedule. In combination studies, sotorasib may be given orally. The control group receives a vehicle solution.

-

Monitoring: Tumor volume and the body weight of the mice are monitored throughout the study.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

-

Caption: A representative workflow for in vivo xenograft studies.

Conclusion and Future Directions

The initial preclinical data on this compound are promising, particularly for its potential to address drug resistance in KRAS-mutant non-small cell lung cancer. Its dual inhibitory mechanism against both farnesyltransferase and geranylgeranyltransferase-1 represents a rational strategy to block RAS membrane localization and subsequent oncogenic signaling. The synergistic effects observed when combined with targeted therapies like sotorasib highlight a potential paradigm shift in treating these challenging tumors.[4][5][6]

Further preclinical development is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound. As researchers work towards securing FDA approval for clinical trials, these foundational studies provide a strong rationale for its continued investigation as a novel therapeutic agent for NSCLC and other KRAS-driven malignancies.[6][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. bioengineer.org [bioengineer.org]

- 5. news-medical.net [news-medical.net]

- 6. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]

- 7. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Commitment to Privacy - Virginia Commonwealth University [masseycancercenter.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Optimal Concentration of FGTI-2734 for Cell Culture Assays

Introduction

FGTI-2734 is a potent, cell-permeable small molecule inhibitor that targets both farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1] These enzymes are critical for the post-translational modification process known as prenylation, which attaches isoprenoid lipids to C-terminal cysteine residues of various proteins, most notably members of the RAS superfamily.[2][3][4] This lipid modification is essential for the proper membrane localization and subsequent activation of these proteins.[3][5][6]

Mutant KRAS is a major driver in many cancers, including pancreatic, lung, and colon cancers.[2][3] While farnesyltransferase inhibitors (FTIs) were initially developed to block KRAS activity, they were found to have limited clinical efficacy because KRAS can undergo alternative prenylation by GGT-1, creating a resistance mechanism.[3][4][7] this compound was designed to overcome this resistance by inhibiting both enzymes, thereby effectively preventing KRAS membrane association and blocking its oncogenic signaling.[1][3] In cell culture models, this compound has been shown to inhibit downstream signaling pathways such as PI3K/AKT/mTOR and cMYC, upregulate the tumor suppressor p53, and induce apoptosis in mutant KRAS-dependent cancer cells.[2][3][7]

These application notes provide a summary of effective concentrations and detailed protocols for utilizing this compound in various cell culture assays.

Data Presentation

The optimal concentration of this compound is assay- and cell-line-dependent. The following tables summarize key quantitative data from published research to guide experimental design.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | IC50 Value |

| Farnesyltransferase (FT) | 250 nM[1] |

| Geranylgeranyltransferase-1 (GGT-1) | 520 nM[1] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Assay Type | Cell Lines | Concentration Range | Incubation Time | Observed Effect |

| Apoptosis Induction (Caspase-3/PARP Cleavage) | MiaPaCa2, L3.6pl, Calu6 (KRAS-dependent) | 1 - 30 µM[1][2] | 72 hours | Induction of apoptosis markers.[1][2] |

| Inhibition of Protein Prenylation | KRAS/HRAS/NRAS-transformed NIH3T3 | 3 - 30 µM[1][2] | 72 hours | Inhibition of prenylation of HDJ2, RAP1A, KRAS, and NRAS, indicated by a shift in gel mobility.[1][2] |

| Inhibition of Cell Viability | Pancreatic cancer patient-derived cells | 3 - 100 µM[2] | 72 hours | Dose-dependent reduction in cell viability.[2] |

| Inhibition of KRAS Membrane Localization | Calu6, A549, DLD1 | Not specified, but effective | Not specified | Prevention of KRAS localization to the cell membrane.[2] |

| Synergy with Sotorasib | KRAS G12C Lung Cancer Cells | Not specified | Not specified | Synergistically inhibits cell viability and induces apoptosis, even in sotorasib-resistant cells.[8][9] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

This compound is soluble in DMSO at concentrations of at least 7.5 mg/mL (14.69 mM).[1] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

-

Working Solution: When ready to use, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Protocol 2: Cell Viability Assay

This protocol outlines a general procedure to determine the effect of this compound on cell viability using a colorimetric assay (e.g., MTT or CCK-8).

Materials:

-

Cells of interest (e.g., MiaPaCa2, Calu6)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Cell viability reagent (e.g., MTT, CCK-8)

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000 cells/well) in 100 µL of complete medium.[2]

-

Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1, 0.3, 1, 3, 10, 30, and 100 µM.[2]

-

Prepare a vehicle control containing the same maximum percentage of DMSO used in the treatment wells.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-